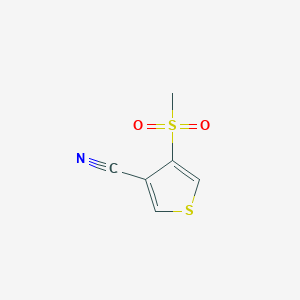![molecular formula C21H20N2O5 B2652818 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251609-89-8](/img/no-structure.png)
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound . It is a highly oxygenated lignanoid containing four five-membered rings, two benzene rings and one acetoxyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . Another method involved the evaporation of solvent on a rota-evaporator and the purification of the crude product by column chromatography using ethyl acetate-hexane (2:98) as an eluent .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For example, a mixture of 1,3-benzodioxole-5-carboxaldehyde and 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one in absolute ethanol was refluxed at 353 K for 2 h with continuous stirring, while a few drops of acetic acid were added as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the compound “Ethyl 4-[(E)-(1,3-benzodioxol-5-ylmethylene)amino]benzoate” has a molecular formula of CHNO, an average mass of 297.305 Da, and a monoisotopic mass of 297.100098 Da .Safety And Hazards
Orientations Futures
Future directions could involve the design and synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit, as these compounds have shown potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Further optimization of these compounds could lead to more active analogs and a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Propriétés
Numéro CAS |
1251609-89-8 |
|---|---|
Nom du produit |
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Formule moléculaire |
C21H20N2O5 |
Poids moléculaire |
380.4 |
Nom IUPAC |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5/c1-3-26-21(25)18-19(14-8-12(2)4-6-15(14)23-20(18)24)22-10-13-5-7-16-17(9-13)28-11-27-16/h4-9H,3,10-11H2,1-2H3,(H2,22,23,24) |
Clé InChI |
AHDDOAIBTNOXJK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=CC4=C(C=C3)OCO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2652735.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate](/img/structure/B2652738.png)
![5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2652740.png)


![N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2652745.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652746.png)

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2652749.png)
![5-[(4-Methylphenyl)thio]-2-furaldehyde](/img/structure/B2652750.png)
![3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652751.png)
![3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide](/img/structure/B2652755.png)
